molecular formula C17H16N2 B187545 N-benzyl-4-methylquinolin-2-amine CAS No. 81102-84-3

N-benzyl-4-methylquinolin-2-amine

Cat. No. B187545
CAS RN: 81102-84-3
M. Wt: 248.32 g/mol
InChI Key: JUEAKQUMMBNRJE-UHFFFAOYSA-N
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Description

N-benzyl-4-methylquinolin-2-amine, also known as BMQA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

N-benzyl-4-methylquinolin-2-amine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood, appetite, and sleep. N-benzyl-4-methylquinolin-2-amine has also been shown to have a moderate affinity for the dopamine transporter, which is involved in the regulation of reward and motivation.

Mechanism of Action

The mechanism of action of N-benzyl-4-methylquinolin-2-amine involves the inhibition of the serotonin and dopamine transporters, which leads to an increase in the extracellular levels of these neurotransmitters. This increase in neurotransmitter levels can have a variety of effects on the brain and body, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-benzyl-4-methylquinolin-2-amine has been shown to have a variety of biochemical and physiological effects on the brain and body. It has been shown to increase the extracellular levels of serotonin and dopamine, which can lead to changes in mood, appetite, and sleep. N-benzyl-4-methylquinolin-2-amine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-4-methylquinolin-2-amine for lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations of N-benzyl-4-methylquinolin-2-amine is its moderate affinity for the dopamine transporter, which can make it difficult to study the role of dopamine in the brain using this compound alone.

Future Directions

There are many potential future directions for the study of N-benzyl-4-methylquinolin-2-amine. One area of research could focus on the development of new compounds based on N-benzyl-4-methylquinolin-2-amine that have higher affinity for the dopamine transporter. Another area of research could focus on the use of N-benzyl-4-methylquinolin-2-amine in the development of new antidepressant and anxiolytic medications. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-4-methylquinolin-2-amine on the brain and body.

Synthesis Methods

N-benzyl-4-methylquinolin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-methylquinoline with benzyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield N-benzyl-4-methylquinolin-2-amine. The purity of the compound can be improved through recrystallization and purification techniques.

properties

CAS RN

81102-84-3

Product Name

N-benzyl-4-methylquinolin-2-amine

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N-benzyl-4-methylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-13-11-17(18-12-14-7-3-2-4-8-14)19-16-10-6-5-9-15(13)16/h2-11H,12H2,1H3,(H,18,19)

InChI Key

JUEAKQUMMBNRJE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3

Origin of Product

United States

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